molecular formula C13H21N5O2 B2911495 N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide CAS No. 2200546-11-6

N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2911495
CAS No.: 2200546-11-6
M. Wt: 279.344
InChI Key: KPBPGLGPSJGVAR-UHFFFAOYSA-N
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Description

N-(Oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic architecture, designed for advanced medicinal chemistry and drug discovery research. This compound incorporates a piperidine-carboxamide core linked to both a tetrahydropyran (oxan-4-yl) group and a 1,2,3-triazole ring, a structural motif frequently investigated for its potential to interact with biological targets. The 1,2,3-triazole moiety is known for its metabolic stability and ability to participate in hydrogen bonding and dipole-dipole interactions, making it a valuable isostere in scaffold design . Compounds based on piperidine and other saturated nitrogen heterocycles are extensively studied for their antiproliferative properties, particularly as tubulin inhibitors, which disrupt microtubule formation and function in cancer cells . The specific molecular framework of this reagent suggests its primary research value lies in the development and biological profiling of novel therapeutic agents, especially in oncology for the treatment of cancers such as prostate cancer . Furthermore, its structure aligns with modern approaches in rational single-molecule polypharmacy, where a single compound is designed to interact with multiple targets . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(oxan-4-yl)-4-(triazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c19-13(16-11-3-9-20-10-4-11)17-7-1-12(2-8-17)18-14-5-6-15-18/h5-6,11-12H,1-4,7-10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBPGLGPSJGVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol precursor.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of a pyridine precursor.

    Coupling Reactions: The final step involves coupling the tetrahydropyran, triazole, and piperidine moieties using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon of the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted carboxamides.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: It can be used as a probe to study the interactions of triazole-containing compounds with biological targets.

    Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Triazole vs. Thiazole : The substitution of 1,2,3-triazole (in the main compound) with 1,3-thiazole (as in 3-(1,3-thiazol-2-yl)-4H-1,2,4-triazole) alters electronic properties, with thiazole being more electron-rich due to sulfur .
  • Carboxamide vs. Carboxylic Acid : The main compound’s carboxamide group (polar but neutral) contrasts with the carboxylic acid in ’s compound, which is acidic and may exhibit higher aqueous solubility at physiological pH .
  • Tetrahydropyran vs. Piperidine : The oxan-4-yl group in the main compound introduces a six-membered oxygen-containing ring, enhancing rigidity compared to simpler alkyl chains (e.g., 2-methyl-N-[(piperidin-3-yl)methyl]propanamide) .

Crystallographic and Computational Analysis

Structural studies of such compounds typically employ X-ray crystallography refined via programs like SHELXL, which is widely used for small-molecule refinement .

Biological Activity

N-(oxan-4-yl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features combining a piperidine moiety with a triazole ring and an oxan group. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse biological activities, and a triazole ring that contributes to its stability and reactivity. The oxan group enhances the compound's solubility and bioavailability. The chemical structure can be represented as follows:

N oxan 4 yl 4 2H 1 2 3 triazol 2 yl piperidine 1 carboxamide\text{N oxan 4 yl 4 2H 1 2 3 triazol 2 yl piperidine 1 carboxamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can effectively bind to enzymes or receptors, modulating their activity. This interaction may lead to various biological effects such as:

  • Inhibition of Enzyme Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial properties.
  • Anticancer Potential : The compound is being investigated for its potential use in cancer therapies due to its ability to induce apoptosis in cancer cells.

In Vitro Studies

Several studies have evaluated the biological activity of compounds related to this compound. A notable study highlighted the synthesis of piperidine derivatives that exhibited significant activity against various bacterial strains and demonstrated enzyme inhibition properties:

CompoundIC50 (µM)Activity Type
Compound A2.14 ± 0.003Antibacterial
Compound B0.63 ± 0.001Acetylcholinesterase Inhibition
Compound C1.13 ± 0.003Urease Inhibition

These results indicate that similar compounds could serve as effective agents in treating infections or metabolic disorders .

In Vivo Studies

In vivo investigations are crucial for understanding the therapeutic potential of this compound. For instance, compounds with similar structures have been tested in animal models for their anticancer efficacy. One study reported that a related piperidine derivative induced significant tumor growth inhibition in hepatocellular carcinoma models .

Case Studies

  • Anticancer Activity : A case study involving a piperidine derivative demonstrated that it significantly reduced tumor size in xenograft models of breast cancer by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of triazole-containing compounds against resistant bacterial strains. The results indicated that these compounds could inhibit bacterial growth effectively.

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